N-(3-methyl-1H-pyrazol-5-yl)-2-{3-[(4-methylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}acetamide
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Overview
Description
The compound contains several functional groups including a pyrazole ring, a pyrimidine ring, and an acetamide group. The presence of these groups suggests that the compound could have interesting chemical and biological properties .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyrazole and pyrimidine rings in separate steps, followed by the introduction of the acetamide group. The exact synthetic route would depend on the starting materials and the specific conditions required for each reaction .Molecular Structure Analysis
The molecular structure of the compound can be deduced from its IUPAC name. The pyrazole and pyrimidine rings are likely to contribute to the rigidity of the molecule, while the acetamide group could participate in hydrogen bonding .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. For example, the pyrazole ring might be susceptible to electrophilic substitution, while the acetamide group could undergo hydrolysis under acidic or basic conditions .Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. For example, the presence of the pyrazole and pyrimidine rings might increase the compound’s stability and rigidity, while the acetamide group could enhance its solubility in polar solvents .Mechanism of Action
Safety and Hazards
Future Directions
The compound could be further studied to determine its potential applications. For example, it might be tested for biological activity against a range of targets. If it shows promising activity, it could be optimized through medicinal chemistry approaches to improve its potency, selectivity, and pharmacokinetic properties .
Properties
IUPAC Name |
2-[3-[(4-methylphenyl)methyl]-2,4-dioxopyrido[2,3-d]pyrimidin-1-yl]-N-(5-methyl-1H-pyrazol-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N6O3/c1-13-5-7-15(8-6-13)11-27-20(29)16-4-3-9-22-19(16)26(21(27)30)12-18(28)23-17-10-14(2)24-25-17/h3-10H,11-12H2,1-2H3,(H2,23,24,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAORGFANJVURSD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=O)C3=C(N=CC=C3)N(C2=O)CC(=O)NC4=NNC(=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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